

Application Notes: Utilizing SHP836 for Western Blot Analysis of Phospho-ERK (pERK)

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Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406

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Introduction

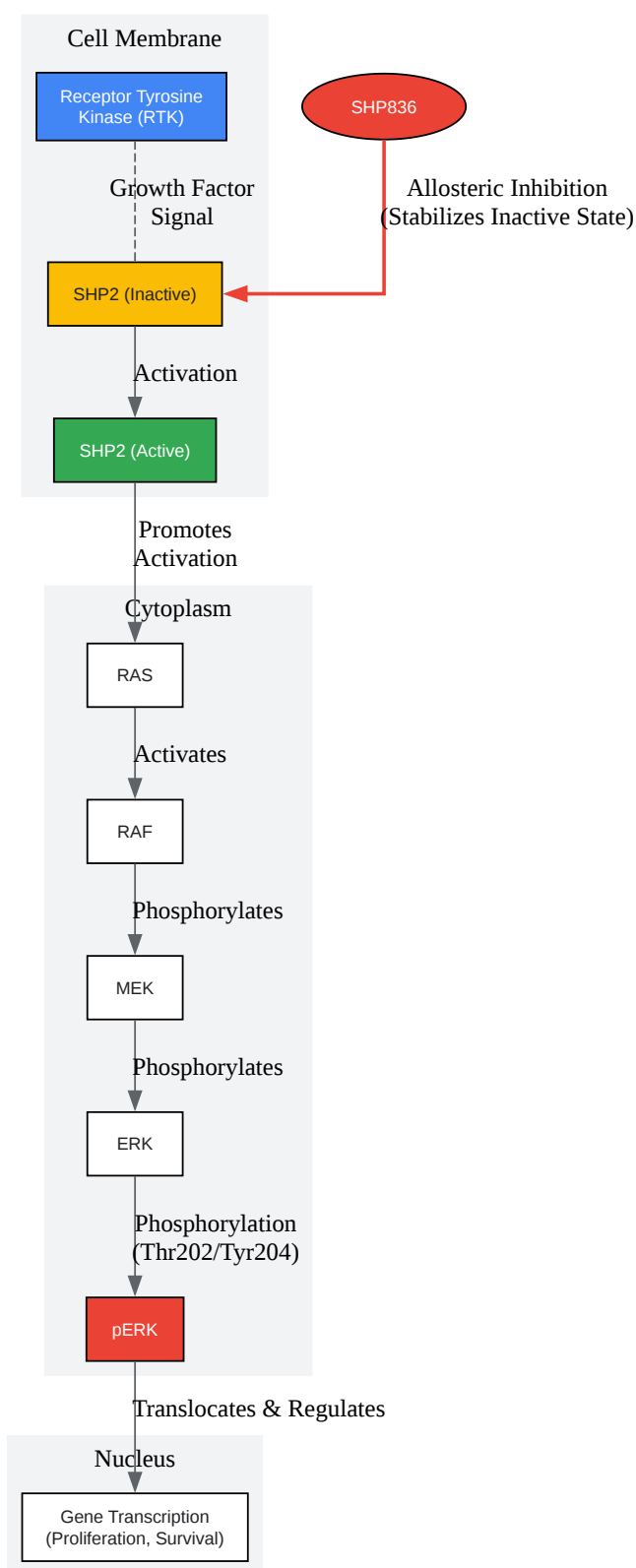
These application notes provide a comprehensive guide for the use of **SHP836** in the analysis of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically focusing on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). **SHP836** is an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).^[1] SHP2 is a critical upstream regulator of the RAS-RAF-MEK-ERK signaling cascade. By stabilizing SHP2 in an inactive conformation, **SHP836** effectively blocks downstream signaling, leading to a reduction in the phosphorylation of ERK (pERK) at residues Thr202 and Tyr204.

It is important to clarify that **SHP836** targets SHP2, not the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). While both are involved in cellular signaling, they operate in distinct pathways. This document will focus on the SHP2-ERK signaling axis and the application of **SHP836** to modulate and measure pERK levels via western blot analysis, a key method for assessing pathway inhibition.

Signaling Pathway and Mechanism of Action

The SHP2 phosphatase plays a crucial role in transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors. Upon growth factor binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to

the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and finally ERK. Activated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. **SHP836**, as an allosteric inhibitor, locks SHP2 in its auto-inhibited state, thereby preventing this signaling cascade and reducing pERK levels.



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Caption: SHP2-ERK signaling pathway and inhibition by **SHP836**.

Data Presentation

The inhibitory effect of SHP2 inhibitors on ERK phosphorylation is concentration-dependent. The following tables provide representative quantitative data on the half-maximal inhibitory concentrations (IC50) of **SHP836** and other SHP2 inhibitors.

Table 1: In Vitro Inhibitory Activity of **SHP836**

Target	Assay Type	IC50
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| Full-length SHP2 | Enzymatic Assay | 12 μ M^[1] |

Table 2: Representative Cellular IC50 Values of SHP2 Inhibitors on pERK Levels This data is representative of potent, selective allosteric SHP2 inhibitors and provides a reference for designing dose-response experiments with **SHP836**.

Compound	Cell Line	Assay Type	pERK IC50
TNO155	KYSE520	pERK Assay	0.008 μM
RMC-4550	Molm14 (FLT3-ITD)	Western Blot	~5-10 nM

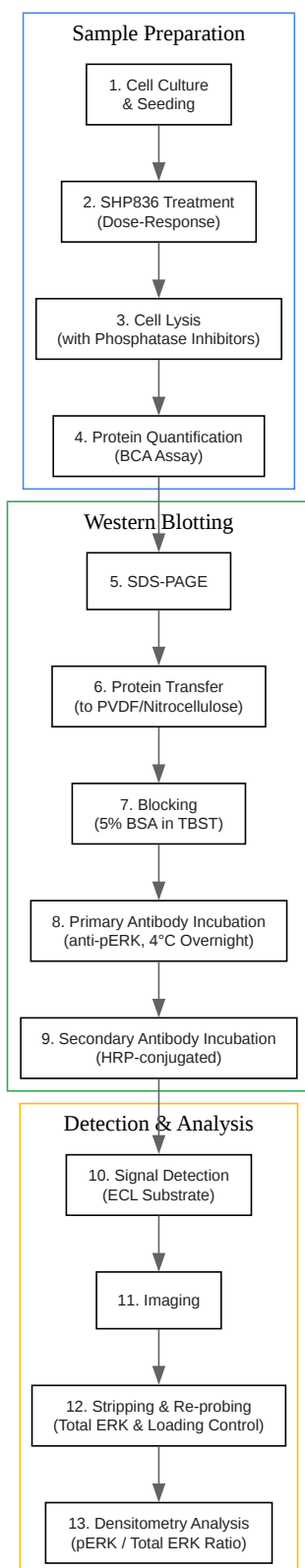
| SHP099 | KYSE-520 | Western Blot | ~20-50 nM |

Table 3: Example Densitometry Data from a pERK Western Blot This table illustrates how to present quantitative data from a western blot experiment investigating the dose-dependent effect of an SHP2 inhibitor on pERK levels. Values are normalized to total ERK and expressed as a fold change relative to the vehicle control.

Treatment	Concentration (μM)	pERK/Total ERK Ratio (Normalized Fold Change)	Standard Deviation
Vehicle (DMSO)	0	1.00	± 0.12
SHP836	1	0.85	± 0.10
SHP836	5	0.62	± 0.08
SHP836	10	0.35	± 0.05
SHP836	25	0.15	± 0.04
SHP836	50	0.05	± 0.02

Experimental Protocols

This section provides a detailed protocol for performing a western blot analysis to determine the effect of **SHP836** on pERK levels in cultured cells.



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Caption: Experimental workflow for western blot analysis of pERK.

Materials and Reagents

- Cell Line: A cell line with a constitutively active or growth factor-stimulable MAPK pathway (e.g., KYSE-520, HeLa, A549).
- **SHP836**: Stock solution prepared in DMSO.
- Cell Culture Media and Reagents: As required for the specific cell line.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, Laemmli sample buffer.
- Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
 - Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total ERK).
 - Antibody for a loading control (e.g., anti- β -actin or anti-GAPDH).
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
- Imaging System: Chemiluminescence imager.

Procedure

- Cell Culture and Treatment:

1. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
 2. If necessary, serum-starve the cells for 4-6 hours to reduce basal pERK levels.
 3. Treat cells with varying concentrations of **SHP836** (e.g., 0, 1, 5, 10, 25, 50 μ M) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control (DMSO).
 4. If the pathway requires stimulation, add a growth factor (e.g., EGF at 10 ng/mL) for the last 5-10 minutes of the inhibitor treatment period.
- Cell Lysis and Protein Quantification:
 1. After treatment, place culture plates on ice and aspirate the medium.
 2. Wash cells once with ice-cold PBS.
 3. Add 100-150 μ L of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.
 4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 5. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
 6. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 7. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
 8. Determine the protein concentration of each lysate using a BCA assay.
 - SDS-PAGE and Protein Transfer:
 1. Normalize all samples to the same protein concentration with lysis buffer.
 2. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
 3. Load equal amounts of protein (20-30 μ g) per lane onto an SDS-PAGE gel.
 4. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
- Immunoblotting:
 1. Wash the membrane with TBST.
 2. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
 3. Incubate the membrane with the primary anti-pERK antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
 4. Wash the membrane three times for 5-10 minutes each with TBST.
 5. Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
 6. Wash the membrane three times for 10 minutes each with TBST.
 - Detection and Analysis:
 1. Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
 2. Capture the chemiluminescent signal using an imaging system.
 3. To normalize the data, the membrane should be stripped and re-probed for total ERK and a loading control (e.g., β -actin).
 4. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control to determine the fold change in phosphorylation.

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References

- 1. medchemexpress.com [medchemexpress.com]
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